Incretins are a group of hormones that play a crucial role in glucose metabolism and insulin secretion. They are secreted by the gut in response to food intake, particularly carbohydrates, and have garnered significant attention in diabetes research due to their potential therapeutic applications. The two primary incretin hormones are Glucagon-like peptide-1 and Glucose-dependent insulinotropic polypeptide, both of which enhance insulin secretion from the pancreas in a glucose-dependent manner.
Incretins are produced by specialized endocrine cells located in the gastrointestinal tract. Glucagon-like peptide-1 is primarily secreted by L-cells in the ileum and colon, while Glucose-dependent insulinotropic polypeptide is secreted by K-cells in the duodenum and jejunum. These hormones belong to a broader class of peptides known as incretin hormones, which are characterized by their ability to stimulate insulin secretion in response to nutrient intake.
The synthesis of incretin analogs involves several sophisticated methods that allow for the creation of compounds with enhanced efficacy and stability. These methods typically include:
The molecular structure of incretin hormones is characterized by specific amino acid sequences that determine their biological activity. For example, Glucagon-like peptide-1 consists of 30 amino acids with a unique sequence that allows it to bind effectively to its receptor on pancreatic beta cells. The structural integrity is crucial for its function, including post-translational modifications such as amidation at the C-terminus, which is essential for its activity .
The chemical reactions involved in synthesizing incretin analogs often include:
Incretins exert their effects primarily through two mechanisms:
Incretin analogs possess distinct physical and chemical properties that influence their therapeutic efficacy:
Incretins have significant applications in clinical settings, particularly for managing type 2 diabetes mellitus:
Incretins are defined as gastrointestinal hormones that enhance glucose-dependent insulin secretion from pancreatic β-cells following nutrient ingestion. The term "incretin" (derived from INtestine seCRETion Insulin) was first coined by Jean La Barre in 1932 to describe a hypothetical glucose-lowering factor isolated from duodenal mucosa extracts [1] [4]. This concept originated from early 20th-century observations by Moore et al. (1906), who noted reduced glycosuria in diabetic patients administered gut extracts [1] [4]. The mechanistic basis emerged in 1964 when McIntyre, Elrick, and Perley independently demonstrated that oral glucose triggers significantly higher insulin release compared to intravenous administration—a phenomenon termed the "incretin effect" [1] [7]. This effect accounts for 50-70% of postprandial insulin secretion in healthy individuals [1] [4]. Historically, the incretin concept was nearly abandoned due to false-negative experiments by Ivy et al. (1939-1940) and the inability of early duodenal extracts (e.g., Heller’s "duodenin") to consistently lower blood glucose [1]. The field was revitalized in the 1980s-1990s with the isolation of GIP and GLP-1, establishing them as the primary physiological incretins [2] [7].
The incretin family comprises two principal hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Both are secreted in response to nutrient ingestion and potentiate insulin secretion via specific G-protein coupled receptors (GPCRs) on pancreatic β-cells [2] [7].
Extrapancreatic: Delays gastric emptying, induces satiety via hypothalamic receptors, enhances myocardial function, and regulates bone metabolism [7] [9].
GIP:
Bone: Enhances osteoblast activity and bone formation [2] [8].
Comparative Physiology:
Table 1: Key Properties of Primary Incretin Hormones
Property | GLP-1 | GIP |
---|---|---|
Amino Acid Length | 31 (active forms) | 42 |
Synthesis Gene | Proglucagon (GCG) | Gastric inhibitory peptide (GIP) |
Primary Cell Source | Intestinal L-cells | Duodenal K-cells |
Receptor | GLP-1R | GIPR |
Postprandial Peak | 30–60 pM (total) | 50–150 pM (total) |
DPP-4 Half-life | ~2 minutes | ~5 minutes |
Glucagon Regulation | Suppresses | Stimulates (low glucose) |
Incretin secretion originates from specialized enteroendocrine cells (EECs) distributed along the gastrointestinal epithelium:
Secretory Triggers: Glucose (via SGLT1), fatty acids, proteins, and bile acids. Secretion occurs in biphasic patterns: rapid neural-mediated phase (15 min) and sustained lumen-contact phase (60–90 min) [5] [7].
K-Cells (GIP Producers):
Table 2: Characteristics of Incretin-Secreting Enteroendocrine Cells
Feature | L-Cells (GLP-1) | K-Cells (GIP) |
---|---|---|
Primary Location | Ileum > Colon > Jejunum > Duodenum | Duodenum > Jejunum >> Ileum |
Cell Density | Increases distally | Highest proximally |
Co-secreted Peptides | PYY, Oxyntomodulin, GLP-2 | None major |
Key Nutrient Sensors | SGLT1, FFAR1/2/3, CaSR, T1R2/T1R3 | SGLT1, FFAR1, CaSR |
Response Timing | Late phase (60–90 min peak) | Early phase (15–30 min peak) |
Both cell types form synapse-like "neuropods" with enteric neurons, enabling neural modulation of hormone release [5] [8].
Regulation of Secretion:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1